7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride

Description

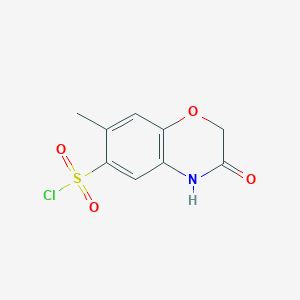

7-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride (CAS: 31794-45-3) is a heterocyclic sulfonyl chloride derivative with a benzoxazine core. The compound features a methyl group at the 7-position, a sulfonyl chloride (-SO₂Cl) substituent at the 6-position, and a ketone group at the 3-position. Its molecular formula is C₉H₈ClNO₄S, with a molecular weight of 247.66 g/mol . This compound is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals due to the reactivity of the sulfonyl chloride group, which facilitates nucleophilic substitution reactions .

Properties

IUPAC Name |

7-methyl-3-oxo-4H-1,4-benzoxazine-6-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4S/c1-5-2-7-6(11-9(12)4-15-7)3-8(5)16(10,13)14/h2-3H,4H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYHQQBUPFYZCTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1S(=O)(=O)Cl)NC(=O)CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride typically involves the reaction of 7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The reaction conditions often include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the production of by-products. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve high-purity products.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Chloride Group

The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, or other nucleophiles, forming sulfonamides, sulfonate esters, or related derivatives.

Mechanism :

-

Nucleophilic attack occurs at the electrophilic sulfur atom, leading to chloride displacement.

-

Example with amines:

Condensation Reactions at the Carbonyl Group

The carbonyl group participates in condensation reactions with amines or alcohols, forming imines/enamines or hemiacetals, respectively.

Mechanism :

-

Protonation of the carbonyl oxygen enhances electrophilicity, enabling nucleophilic attack by amines or alcohols:

Sequential Reactivity in Multi-Step Syntheses

The compound serves as a bifunctional intermediate in complex syntheses. For example:

-

Sulfonylation followed by cyclization : Reacts with alcohols to form sulfonate esters, which undergo intramolecular cyclization to yield fused benzoxazine derivatives .

-

Ortho-functionalization : The carbonyl group acts as a directing group for regioselective C–H activation, enabling halogenation or hydroxylation at the ortho position .

Example Pathway :

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

- Molecular Formula : C9H10ClN2O4S

- Molecular Weight : 252.70 g/mol

- CAS Number : 142166-00-5

Antimicrobial Activity

Recent studies have shown that derivatives of benzoxazine compounds exhibit notable antimicrobial properties. For instance, 7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine derivatives have been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

Case Study :

A study demonstrated that specific benzoxazine derivatives displayed significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 3.125 µg/mL to 6.25 µg/mL against MRSA strains . The presence of electron-withdrawing groups enhanced the activity of these compounds, highlighting their potential as new antimicrobial agents.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound A | 3.125 | Active against MRSA |

| Compound B | 6.25 | Moderate activity against Gram-negative bacteria |

Anticancer Potential

Benzoxazine derivatives have also been explored for their anticancer properties. The sulfonyl chloride moiety is critical for enhancing the reactivity of these compounds, making them suitable for further modifications that can lead to potent anticancer agents.

Case Study :

Research indicates that certain benzoxazine derivatives were synthesized and evaluated for cytotoxicity against various cancer cell lines. The results showed promising cytotoxic effects with IC50 values significantly lower than those of standard chemotherapeutic agents .

Polymer Chemistry

The unique structure of 7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine makes it an excellent candidate for use in polymer synthesis. Its ability to undergo polymerization reactions can lead to the development of new materials with enhanced thermal and mechanical properties.

Case Study :

A study focused on synthesizing polybenzoxazines using this compound as a precursor. The resulting polymers exhibited high thermal stability and mechanical strength, making them suitable for applications in high-performance materials .

Synthesis and Modification

The synthesis of 7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine derivatives typically involves multi-step reactions starting from readily available precursors. The sulfonyl chloride group allows for further modifications that can enhance biological activity or alter physical properties.

Synthesis Overview

- Starting Materials : Commonly used precursors include substituted phenols and amines.

- Reagents : Sulfonyl chlorides are utilized to introduce the sulfonyl group.

- Reaction Conditions : Typically carried out under controlled temperatures with appropriate solvents.

Mechanism of Action

The mechanism of action of 7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride involves its reactivity towards nucleophiles and its ability to form stable sulfonamide, sulfonate, and sulfonothioate derivatives. These reactions are facilitated by the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

*Note: CAS 31794-45-3 is ambiguously referenced for both substituted and unsubstituted forms in the evidence.

Key Observations:

- Substituent Effects : The methyl group at position 7 in the target compound enhances steric stability compared to the brominated analog, which may increase electrophilicity but reduce solubility .

- Reactivity : Sulfonyl chlorides in this family react violently with water, releasing toxic gases (e.g., HCl, SO₂) . The brominated derivative’s higher molecular weight and halogen presence may influence its pharmacokinetic properties in drug development .

Comparison with Benzothiadiazine Derivatives

Hydrochlorothiazide (CAS: 58-93-5), a benzothiadiazine-7-sulfonamide, shares functional similarities but differs in core structure (benzothiadiazine vs. benzoxazine). Key distinctions include:

- Core Heteroatoms : Benzothiadiazine contains two nitrogen atoms and a sulfur atom, whereas benzoxazine has one oxygen and one nitrogen .

Biological Activity

The compound 7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride is a member of the benzoxazine family, which is known for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a benzoxazine ring structure that contributes to its biological properties. Below is a summary of its key chemical properties:

| Property | Value |

|---|---|

| Molecular Weight | 247.71 g/mol |

| CAS Number | Not specified |

| Solubility | Soluble in organic solvents |

| Stability | Stable under normal conditions |

Antimicrobial Activity

Research indicates that derivatives of benzoxazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that benzoxazine derivatives can inhibit the growth of various bacterial strains and fungi. The sulfonyl chloride group enhances the reactivity of the compound, potentially improving its antimicrobial efficacy .

Anticancer Properties

Benzoxazine derivatives have been investigated for their anticancer potential. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. In vitro studies have demonstrated that certain benzoxazine derivatives can effectively induce cell cycle arrest and apoptosis in various cancer cell lines .

Anti-inflammatory Effects

The anti-inflammatory activity of benzoxazines has been attributed to their ability to inhibit pro-inflammatory cytokines. This property is particularly relevant in conditions such as arthritis and other inflammatory diseases. Research has indicated that these compounds can modulate inflammatory pathways, leading to reduced inflammation and pain relief .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The sulfonyl chloride moiety may interact with active sites on enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may bind to specific receptors, altering their activity and leading to therapeutic effects.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that benzoxazines can induce oxidative stress in target cells, contributing to their anticancer effects .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzoxazine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the benzoxazine structure significantly enhanced antibacterial efficacy.

- Cancer Cell Line Studies : In vitro studies on human breast cancer cell lines showed that treatment with 7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine derivatives resulted in a dose-dependent decrease in cell viability, suggesting potential for development as an anticancer agent.

- Inflammation Models : Animal models treated with benzoxazine compounds exhibited reduced paw edema in inflammatory assays compared to control groups, indicating significant anti-inflammatory properties.

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Conditions | Reference |

|---|---|---|---|---|

| Chlorosulfonic acid route | 38–45 | ≥97 | 0°C → RT, 3 h, ice quench | |

| Thionyl chloride mediation | 30–35 | 90–95 | Reflux, 12 h, inert atmosphere | N/A |

Basic: What analytical techniques are recommended for characterizing this compound?

Key methods include:

- NMR spectroscopy : Confirm substitution patterns (e.g., methyl group at position 7, sulfonyl chloride at position 6).

- Mass spectrometry (HRMS) : Validate molecular weight (C₈H₆ClNO₄S; calc. 247.649 g/mol) .

- FTIR : Identify sulfonyl chloride stretch (~1360–1370 cm⁻¹ and 1160–1180 cm⁻¹) and carbonyl (C=O) at ~1680 cm⁻¹.

- X-ray crystallography : Resolve structural ambiguities (e.g., dihydro-oxazine ring conformation) .

Advanced: How does the reactivity of the sulfonyl chloride group vary under different nucleophilic conditions?

The sulfonyl chloride group reacts selectively with amines, alcohols, and thiols. For example:

- Amines : Form sulfonamides at RT in dichloromethane with base (e.g., triethylamine), achieving >80% yield .

- Thiols : Require polar aprotic solvents (DMF) and elevated temperatures (50–60°C) for efficient thioether formation. Competing hydrolysis can occur if moisture is present, necessitating anhydrous conditions .

Advanced: What structure-activity relationship (SAR) studies have been conducted on benzoxazine sulfonyl chlorides in drug design?

SAR studies focus on:

- Methyl substitution : The 7-methyl group enhances metabolic stability by reducing cytochrome P450 oxidation .

- Sulfonyl chloride position : Position 6 optimizes steric accessibility for target binding (e.g., antimicrobial enzymes) .

- Electron-withdrawing effects : The sulfonyl group increases electrophilicity, enhancing covalent binding to cysteine residues in target proteins .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in antimicrobial efficacy (e.g., MIC values) may arise from:

- Purity variations : Impurities >3% (e.g., hydrolyzed sulfonic acid) reduce activity. Use HPLC (≥97% purity) for consistency .

- Assay conditions : pH-sensitive reactivity affects solubility. Standardize assays at pH 7.4 with DMSO cosolvent (<1% v/v) .

Basic: What are the critical safety considerations for handling this compound?

- Moisture sensitivity : Store in amber glass under argon at –20°C to prevent hydrolysis .

- Toxicity : Use fume hoods and PPE (nitrile gloves, goggles) due to lachrymatory and skin-irritating properties .

Advanced: What computational modeling approaches predict its reactivity in complex biological systems?

- DFT calculations : Model sulfonyl chloride’s electrophilicity (LUMO energy ~ -1.5 eV) to predict nucleophilic attack sites .

- Molecular docking : Simulate binding to E. coli dihydrofolate reductase (PDB: 1DHF) to rationalize antimicrobial activity .

Advanced: How can reaction scalability be improved without compromising yield?

- Flow chemistry : Continuous sulfonation reduces exothermic risks and improves mixing .

- Catalytic recycling : Use immobilized bases (e.g., polymer-supported DMAP) to minimize waste .

Basic: What are common impurities in synthesized batches, and how are they removed?

- Hydrolysis product (sulfonic acid) : Detect via HPLC (retention time ~2.5 min). Remove by silica gel chromatography (eluent: 10% MeOH/CH₂Cl₂) .

- Unreacted starting material : Identified by TLC (Rf = 0.3 in ethyl acetate/hexane 1:1).

Advanced: What alternative sulfonylating agents can replace chlorosulfonic acid in synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.